N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with a chloro and methoxy substituent on the phenyl ring
Properties
Molecular Formula |
C13H16ClN3O3S |
|---|---|
Molecular Weight |
329.80 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
InChI |
InChI=1S/C13H16ClN3O3S/c1-9(2)17-7-13(15-8-17)21(18,19)16-10-4-5-12(20-3)11(14)6-10/h4-9,16H,1-3H3 |
InChI Key |
KZNIUPBWTOBZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or antifungal agent due to its imidazole structure.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate, while the imidazole ring can interact with metal ions in the active site of enzymes. These interactions disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-1H-imidazole-4-sulfonamide
- N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-5-sulfonamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to the specific positioning of the substituents on the phenyl ring and the imidazole ring. This unique structure can result in different biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
